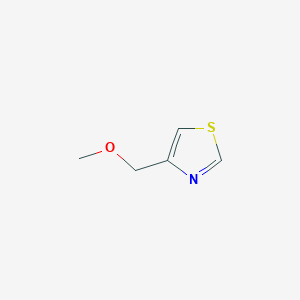

4-(Methoxymethyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NOS |

|---|---|

Molecular Weight |

129.18 g/mol |

IUPAC Name |

4-(methoxymethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H7NOS/c1-7-2-5-3-8-4-6-5/h3-4H,2H2,1H3 |

InChI Key |

MQJZSMLAUBXNGZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CSC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(methoxymethyl)thiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on a practical and efficient two-step synthesis commencing from simple, readily available precursors. The core of this methodology involves the well-established Hantzsch thiazole synthesis to construct the thiazole ring, followed by a nucleophilic substitution to introduce the methoxymethyl functionality. This guide presents detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the replication and optimization of these synthetic strategies in a laboratory setting.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological properties of these molecules. Specifically, the this compound substructure is of significant interest due to its potential to engage in key binding interactions within biological targets. This guide outlines a robust synthetic pathway to this key intermediate, emphasizing clarity, reproducibility, and the use of simple starting materials.

Overview of the Synthetic Strategy

The most direct and widely applicable approach for the synthesis of this compound involves a two-stage process:

-

Hantzsch Thiazole Synthesis: Construction of the thiazole ring to form a 4-(chloromethyl)thiazole intermediate.

-

Williamson Ether Synthesis: Conversion of the 4-(chloromethyl)thiazole intermediate to the final this compound product.

This strategy is depicted in the logical workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Hantzsch Synthesis of 4-(Chloromethyl)thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings from α-haloketones and a thioamide. In this specific application, 1,3-dichloroacetone reacts with thioformamide to yield the 4-(chloromethyl)thiazole intermediate.

Reaction Pathway:

Caption: Hantzsch synthesis of 4-(chloromethyl)thiazole.

Experimental Protocol:

A detailed protocol for the synthesis of a 2-substituted analog, 2-amino-4-(chloromethyl)thiazole hydrochloride, provides a strong foundation for the synthesis of the 2-unsubstituted target.[1]

-

To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).

-

Stir the resulting solution at room temperature for 24 hours.

-

Allow the mixture to stand at 5°C for an additional 12 hours.

-

The crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, is collected by filtration and can be crystallized from ethanol.

To synthesize the 2-unsubstituted 4-(chloromethyl)thiazole, thioformamide would be used in place of thiourea. Thioformamide can be prepared by the reaction of formamide with phosphorus pentasulfide or through more modern, greener methods.[2]

Quantitative Data:

The following table summarizes typical quantitative data for the Hantzsch synthesis of a related 4-(chloromethyl)thiazole derivative.

| Parameter | Value | Reference |

| Reactant 1 | 1,3-Dichloropropanone | [1] |

| Reactant 2 | Thiourea | [1] |

| Solvent | Absolute Ethanol | [1] |

| Temperature | Room Temperature, then 5°C | [1] |

| Reaction Time | 36 hours | [1] |

| Yield | 70% | [1] |

| Melting Point | 144-145°C | [1] |

Step 2: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a straightforward and high-yielding method for the preparation of ethers via an SN2 reaction between an alkyl halide and an alkoxide. In this step, 4-(chloromethyl)thiazole is treated with sodium methoxide to furnish the desired this compound.

Reaction Pathway:

Caption: Williamson ether synthesis of this compound.

Experimental Protocol:

-

A solution of 4-(chloromethyl)thiazole (10 mmol) and sodium methoxide (10 mmol) in methanol (25 mL) is prepared.

-

The reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is then poured into ice-cold water and the product is extracted with a suitable organic solvent.

Quantitative Data:

The following table outlines the expected reaction parameters for the Williamson ether synthesis. Yields for this specific transformation are anticipated to be high, as is typical for this type of reaction.

| Parameter | Expected Value | Reference |

| Reactant 1 | 4-(Chloromethyl)thiazole | [1] |

| Reactant 2 | Sodium Methoxide | [1][3] |

| Solvent | Methanol | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 2-4 hours (TLC monitored) | [1] |

| Yield | >80% (Estimated) |

Alternative Synthetic Approaches

An alternative route to this compound could involve the synthesis of 4-(hydroxymethyl)thiazole followed by methylation. The 4-(hydroxymethyl)thiazole intermediate can be prepared by the reduction of a corresponding 4-carboxy- or 4-formylthiazole derivative. However, this route involves an additional oxidation or reduction step, making the primary two-step synthesis via the chloromethyl intermediate more direct.

Conclusion

The synthesis of this compound from simple precursors is most effectively achieved through a two-step sequence involving a Hantzsch thiazole synthesis to form 4-(chloromethyl)thiazole, followed by a Williamson ether synthesis. This approach is characterized by the use of readily available starting materials and generally high-yielding reactions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize this valuable building block for their research and development endeavors.

References

An In-depth Technical Guide to 4-(Methoxymethyl)thiazole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-(Methoxymethyl)thiazole. While direct experimental data for this specific compound is limited, this document compiles information based on the well-established chemistry of the thiazole ring and methoxymethyl ethers, drawing analogies from closely related compounds to offer a predictive yet thorough resource for researchers in drug discovery and organic synthesis.

Chemical Properties

| Property | This compound (Predicted) | 4-Methyl-5-thiazoleethanol[1][2][3][4] | 4-Methylthiazole[5] |

| Molecular Formula | C5H7NOS | C6H9NOS | C4H5NS |

| Molecular Weight ( g/mol ) | 129.18 | 143.21 | 99.16 |

| Boiling Point (°C) | Likely around 120-140 at reduced pressure | 135 °C at 7 mmHg[1][4] | 135 °C at 760 mmHg |

| Density (g/mL) | Expected to be around 1.1-1.2 | 1.196 at 25 °C[1][4] | 1.091-1.095 |

| Appearance | Colorless to pale yellow liquid | Oily, viscous liquid[1] | Colorless liquid[5] |

| Solubility | Predicted to be soluble in organic solvents and moderately soluble in water. | Soluble in water, alcohol, ether, benzene, chloroform.[1] | Soluble in organic solvents. |

Spectroscopic Data Analysis

While specific spectra for this compound are not published, the expected NMR and mass spectrometry data can be inferred from the known spectra of related compounds and general chemical shift principles.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.3 ppm, a singlet for the methylene protons of the methoxymethyl group around 4.6 ppm, a singlet for the C5-proton of the thiazole ring, and a singlet for the C2-proton of the thiazole ring at a lower field.[6]

-

¹³C NMR: The carbon NMR would show characteristic peaks for the methoxy carbon around 55 ppm, the methylene carbon around 96 ppm, and the thiazole ring carbons.[6]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Reactivity and Stability

The reactivity of this compound is governed by the interplay of the thiazole ring, a five-membered aromatic heterocycle, and the methoxymethyl substituent.[7][8]

Reactivity of the Thiazole Ring

The thiazole ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents. The electron density distribution in the ring makes certain positions more susceptible to attack.[8][9]

-

Electrophilic Substitution: The C5 position is the primary site for electrophilic substitution due to its higher electron density.[8][9] Reactions like halogenation and nitration are expected to occur at this position.

-

Nucleophilic Substitution: The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[8][9]

-

Deprotonation: The proton at the C2 position is the most acidic and can be removed by strong bases to form an organolithium species, which can then react with various electrophiles.[9][10]

Reactivity of the Methoxymethyl Group

The methoxymethyl (MOM) group is a common protecting group for alcohols and phenols. Its stability and reactivity are well-characterized.

-

Stability: The MOM ether is generally stable under basic and weakly acidic conditions (pH 4-12).[11] It is also inert to many oxidizing and reducing agents, as well as nucleophiles.[11]

-

Cleavage: Being an acetal, the MOM group is sensitive to acidic conditions and can be cleaved by acid hydrolysis.[11] Treatment with trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl can also be used for deprotection under mild, non-acidic conditions.[12]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the searched literature, a general and widely applicable method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis.[10][13]

General Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[10] For the synthesis of this compound, a suitable α-haloketone and thioformamide would be required.

Reaction Scheme:

An α-haloketone (e.g., 1-chloro-3-methoxy-2-propanone) would react with thioformamide to yield this compound.

General Procedure:

-

Reaction Setup: A solution of the α-haloketone in a suitable solvent (e.g., ethanol, isopropanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Thioamide: The thioamide is added to the solution of the α-haloketone. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired thiazole derivative.

Biological and Medicinal Significance

Thiazole derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[7][14][15] They are found in a variety of natural products and are core structural motifs in numerous pharmaceuticals.[8][14] The diverse pharmacological properties of thiazoles include:

The biological activity of thiazole derivatives is often modulated by the nature and position of the substituents on the thiazole ring.[7] Therefore, this compound could serve as a valuable building block for the synthesis of novel, biologically active compounds in drug discovery programs.

References

- 1. 4-Methyl-5-thiazoleethanol [drugfuture.com]

- 2. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sulfurol, 137-00-8 [thegoodscentscompany.com]

- 4. 4-Methyl-5-thiazoleethanol = 98 , FG 137-00-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. Thiazole - Wikipedia [en.wikipedia.org]

- 11. adichemistry.com [adichemistry.com]

- 12. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bohrium.com [bohrium.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

"4-(Methoxymethyl)thiazole" CAS number and IUPAC name

An Important Heterocyclic Building Block in Research and Development

Introduction:

Initial searches for "4-(Methoxymethyl)thiazole" did not yield a discrete CAS number or extensive technical data, suggesting it is not a commonly cataloged chemical entity. This guide will instead focus on the closely related and well-documented compound, 4-methylthiazole .

4-methylthiazole is a heterocyclic organic compound that serves as a vital intermediate and building block in various chemical syntheses, particularly within the pharmaceutical and flavor industries.[1][2][3] Its unique aromatic ring structure, containing both sulfur and nitrogen, imparts specific chemical reactivity that makes it a versatile precursor for a range of biologically active molecules.[3] This technical guide provides a comprehensive overview of 4-methylthiazole, including its chemical identity, physical properties, synthesis protocols, and its applications in drug discovery and development, aimed at researchers, scientists, and professionals in the field.

Chemical Identification and Properties

A summary of the key physical and chemical properties of 4-methylthiazole is presented in Table 1.

| Property | Value | Reference |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Odor | Nutty, green, roasted meat | [7] |

| Boiling Point | 133-134 °C | [6] |

| Density | 1.09 g/mL at 25 °C | [6] |

| Flash Point | 32 °C (closed cup) | [8] |

| Solubility | Slightly soluble in water; soluble in fats and most organic solvents | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.452 | [9] |

Experimental Protocols: Synthesis of 4-Methylthiazole

Several synthetic routes for the preparation of 4-methylthiazole have been reported. Below are two detailed experimental protocols.

Method 1: From 2-Amino-4-methylthiazole

This method involves the diazotization of 2-amino-4-methylthiazole followed by reduction.[10]

Materials:

-

2-Amino-4-methylthiazole

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Sodium hypophosphite

-

45% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a 2L three-necked flask, add 68.4g (0.6 mol) of 2-amino-4-methylthiazole to a mixture of 150 mL of water and 90 mL of concentrated sulfuric acid.[10]

-

Cool the reaction mixture to -10 to -15 °C.[10]

-

Slowly add an aqueous solution of sodium nitrite (45.5 g in 160 mL of water) dropwise over 2.5 hours, maintaining the temperature.[10]

-

After the addition is complete, stir the mixture for an additional 1.5 hours to form the diazonium salt.[10]

-

At a temperature of -5 to -10 °C, add an aqueous solution of sodium hypophosphite (76.3 g in 320 mL of water) dropwise.[10]

-

Continue stirring at this temperature for 6 hours.[10]

-

Adjust the pH of the solution to 9-10 using a 45% sodium hydroxide solution.[10]

-

Extract the mixture three times with 110 mL of dichloromethane.[10]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[10]

-

Distill off the dichloromethane at 30-40 °C, then raise the temperature to collect the 4-methylthiazole fraction at 133-135 °C.[10]

Method 2: One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

This protocol describes a one-pot synthesis for derivatives of 4-methylthiazole, which can be adapted. For the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a precursor to many 4-methylthiazole compounds, the following procedure is used.[11]

Materials:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

In a reaction vessel, create a mixture of 6.50 g (0.05 mol) of ethyl acetoacetate in 50.0 mL of water and 20.0 mL of THF.[11]

-

Cool the mixture to below 0 °C and add 10.5 g (0.06 mol) of NBS.[11]

-

Stir the reaction mixture at room temperature for 2 hours.[11]

-

Add 3.80 g (0.05 mol) of thiourea to the mixture.[11]

-

Heat the reaction mixture to 80 °C for 2 hours.[11]

-

After the reaction, the resulting product can be purified by washing with water and recrystallization from ethyl acetate.[11]

Applications in Drug Development and Biological Activity

The thiazole ring is a prominent scaffold in numerous pharmaceuticals.[1][12] 4-Methylthiazole serves as a key intermediate in the synthesis of various biologically active compounds with potential therapeutic applications.[2][3]

Antimicrobial Activity: Derivatives of 4-methylthiazole have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain 4-methylthiazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria.[13][14] For instance, novel 4-methylthiazole and 4-thiazolidinone derivatives have been synthesized and tested, with some showing moderate activity against Bacillus subtilis and Proteus vulgaris.[13]

Anticancer Activity: The thiazole moiety is present in several anticancer agents. Research has explored 4-methylthiazole derivatives as potential antitumor drugs.[2][12] For example, 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues, synthesized using a 2-(2-benzylidene hydrazinyl)-4-methylthiazole precursor, have shown notable efficacy against various cancer cell lines, including HCT-116 and HepG2.[12][15]

Neuroprotective Effects: 4-Methylthiazole derivatives have been investigated for their neuroprotective properties. These compounds are structurally related to clomethiazole, a GABA-mimetic agent with known anticonvulsant and neuroprotective effects.[16] Studies have demonstrated that certain 4-methylthiazole analogues can protect primary neurons against oxygen-glucose deprivation and excitotoxicity, suggesting potential applications in the treatment of neurodegenerative diseases.[16]

Signaling Pathway Interactions: While specific signaling pathways for 4-methylthiazole itself are not extensively detailed, its derivatives have been shown to interact with key cellular signaling pathways. For instance, some thiazole-based compounds act as inhibitors of aurora kinases and the PI3K/mTOR signaling pathway, both of which are crucial in cancer progression.[17] The NO/cGMP signaling pathway has also been implicated in the neuroprotective effects of some nitric oxide-donating chimeras of 4-methylthiazole derivatives.[16]

Mandatory Visualizations

Synthesis Workflow of 4-Methylthiazole from 2-Amino-4-methylthiazole

References

- 1. Buy Bulk - 4-Methylthiazole | Wholesale Supplier [sinofoodsupply.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylthiazole [webbook.nist.gov]

- 6. 4-Methylthiazole CAS#: 693-95-8 [m.chemicalbook.com]

- 7. foodb.ca [foodb.ca]

- 8. 4-Methylthiazole 99 693-95-8 [sigmaaldrich.com]

- 9. chemeo.com [chemeo.com]

- 10. 4-Methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Methoxymethyl)thiazole" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a theoretical synthesis protocol for 4-(Methoxymethyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Molecular Attributes

This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms. The presence of the methoxymethyl group at the 4-position influences its electronic properties and potential for further functionalization.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₅H₇NOS |

| Molecular Weight | 129.18 g/mol |

Theoretical Synthesis Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. This protocol outlines a theoretical pathway for the synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound via the Hantzsch thiazole synthesis.

Reactants:

-

1-Chloro-3-methoxyacetone (α-haloketone)

-

Thioformamide (thioamide)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 1-chloro-3-methoxyacetone and thioformamide in a suitable solvent, such as ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.

Caption: Hantzsch synthesis workflow for this compound.

Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 4-(Methoxymethyl)thiazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data obtained from computational models, supported by comparative analysis with structurally similar compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values were generated using established computational algorithms and serve as a reliable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.80 | Doublet | 1H | H2 (Thiazole ring) |

| ~7.20 | Doublet | 1H | H5 (Thiazole ring) |

| ~4.60 | Singlet | 2H | -CH₂- (Methoxymethyl) |

| ~3.40 | Singlet | 3H | -OCH₃ (Methoxymethyl) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~153.0 | C2 (Thiazole ring) |

| ~150.0 | C4 (Thiazole ring) |

| ~115.0 | C5 (Thiazole ring) |

| ~65.0 | -CH₂- (Methoxymethyl) |

| ~58.0 | -OCH₃ (Methoxymethyl) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Thiazole ring) |

| ~2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1500 | Medium | C=N stretch (Thiazole ring) |

| ~1450 | Medium | C=C stretch (Thiazole ring) |

| ~1100 | Strong | C-O stretch (Ether) |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 129 | High | [M]⁺ (Molecular Ion) |

| 98 | Medium | [M - OCH₃]⁺ |

| 84 | High | [M - CH₂OCH₃]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for organic compounds and can be specifically adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Parameters: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (zg30 or similar).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.6-0.8 mL of CDCl₃ with TMS.[2][3]

-

Instrument Parameters: Use a 125 MHz NMR spectrometer.

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7] Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly onto the ATR crystal.[7][8][9][10][11]

-

Instrument Parameters (ATR-FTIR):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, place the sample on the crystal and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

-

Ionization Method: Utilize Electron Ionization (EI) for fragmentation analysis.[12][13][14][15]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

-

Mass Range: Scan from m/z 30 to 200.

-

-

Data Acquisition: Acquire the mass spectrum in full scan mode to obtain information on the molecular ion and fragment ions. Thiazoles are known to produce abundant molecular ions and fragment in a specific manner, which can aid in structure elucidation.[16][17]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 5. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. agilent.com [agilent.com]

- 8. msl-ltd.com [msl-ltd.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)thiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Methoxymethyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes qualitative solubility predictions, detailed experimental protocols for solubility determination, and a plausible synthetic route for its preparation.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with the nitrogen and oxygen atoms of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane (DCM) | High to Moderate | The polar nature of both solvent and solute will facilitate dissolution through dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane | Low to Insoluble | The significant difference in polarity between the solute and these solvents will hinder dissolution. |

This table is based on chemical principles and data for analogous compounds. Experimental verification is required for precise solubility determination.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid organic compound like this compound is the shake-flask method. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a thermostatically controlled environment (e.g., 25 °C) to allow the solution to reach equilibrium. This may take 24-72 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Figure 1: Experimental Workflow for Solubility Determination.

Synthesis of this compound

A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable α-haloketone with a methoxymethyl substituent at the α-position would be required.

Plausible Synthetic Pathway:

The synthesis would likely proceed via the reaction of 1-bromo-3-methoxyacetone with thioformamide.

Figure 2: Hantzsch Synthesis of this compound.

A general workflow for the synthesis, purification, and analysis of a small molecule like this compound is outlined below. This workflow is crucial for obtaining a pure compound for subsequent studies, including solubility determination.

Figure 3: General Workflow for Small Molecule Synthesis.

This guide provides a foundational understanding of the solubility of this compound and the methodologies to precisely determine it. For researchers and drug development professionals, accurate solubility data is a critical parameter that influences formulation development, bioavailability, and overall therapeutic efficacy. It is strongly recommended that the predicted solubilities are confirmed through rigorous experimental evaluation as described.

References

An In-Depth Technical Guide on the Biological Activity of 4-Substituted Thiazole Derivatives as Anticancer Agents

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific biological activity of "4-(Methoxymethyl)thiazole" is not extensively documented in publicly available literature, a closely related and well-researched class of compounds, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), has emerged as a potent class of anticancer agents. This guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental protocols associated with these promising thiazole derivatives.

Executive Summary

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been identified as highly potent anticancer agents.[1][2][3] These compounds exhibit significant antiproliferative activity against a range of cancer cell lines, including melanoma and prostate cancer, with IC50 values reaching the low nanomolar range.[1] The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1][2] By disrupting microtubule dynamics, SMART compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis.[2] Notably, these compounds have also demonstrated the ability to overcome multidrug resistance, a significant challenge in cancer chemotherapy.[2]

Quantitative Biological Activity Data

The antiproliferative activity of representative SMART compounds against various cancer cell lines is summarized below. The data highlights the potent and broad-spectrum anticancer effects of this class of thiazole derivatives.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| SMART-H | PC-3 | Prostate Cancer | 0.021 - 0.071 | [1] |

| A375 | Melanoma | 0.021 - 0.071 | [1] | |

| SMART-F | PC-3 | Prostate Cancer | 0.023 - 0.065 | [1] |

| A375 | Melanoma | 0.023 - 0.065 | [1] | |

| SMART-OH | PC-3 | Prostate Cancer | 0.035 - 0.091 | [1] |

| A375 | Melanoma | 0.035 - 0.091 | [1] | |

| Compound 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | [4] |

| HepG2 | Liver Cancer | 7.26 ± 0.44 | [4] | |

| Compound 4a | MCF-7 | Breast Cancer | 12.7 ± 0.77 | [4] |

| HepG2 | Liver Cancer | 6.69 ± 0.41 | [4] | |

| Compound 4b | MCF-7 | Breast Cancer | 31.5 ± 1.91 | [4] |

| HepG2 | Liver Cancer | 51.7 ± 3.13 | [4] | |

| Compound 5 | MCF-7 | Breast Cancer | 28.0 ± 1.69 | [4] |

| HepG2 | Liver Cancer | 26.8 ± 1.62 | [4] |

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism of the SMART compounds is their interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal structures essential for various cellular processes, most notably mitotic spindle formation during cell division.

Signaling Pathway Diagram

Caption: Mechanism of action of SMART compounds.

Detailed Mechanism

SMART compounds bind to the colchicine-binding site on β-tubulin.[2] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has several downstream consequences:

-

Inhibition of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.

-

Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2]

-

Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of SMART compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and glutamate (0.8 M) in a suitable buffer is prepared.

-

Compound Addition: The test compound (SMART derivative) or a control (e.g., colchicine) is added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of tubulin polymerization in the presence of the test compound is compared to that of the control to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Experimental Workflow Diagram

Caption: Workflow for evaluating thiazole derivatives.

Conclusion and Future Directions

The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) scaffold represents a highly promising class of anticancer agents with a well-defined mechanism of action. Their potent cytotoxicity against various cancer cell lines and their ability to overcome multidrug resistance make them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the synthesis of novel analogs, potentially including the "this compound" core, could lead to the discovery of even more potent and selective anticancer agents.

References

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This technical guide focuses on a specific, yet significant derivative: 4-(Methoxymethyl)thiazole. While the history of its initial discovery is not extensively documented, its synthesis and role as a key intermediate highlight the strategic importance of functionalized thiazoles in the development of complex molecular architectures. This document provides an in-depth look at the synthetic pathways, experimental protocols, and characterization of this compound and its derivatives, tailored for professionals in chemical and pharmaceutical research.

Historical Context and Developmental Milestones

The chemistry of thiazoles has been evolving since the pioneering work of Hofmann and Hantsch in the late 19th century.[1] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a fundamental method for constructing the thiazole ring. Over the decades, numerous modifications and novel synthetic routes have been developed to introduce a wide array of substituents onto the thiazole core, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of an alkoxymethyl group, such as methoxymethyl, at the 4-position of the thiazole ring represents a key synthetic manipulation. This functional group can act as a stable ether linkage, a potential hydrogen bond acceptor, and a lipophilic moiety, all of which can influence a molecule's interaction with biological targets. While a singular "discovery" of this compound is not prominently featured in the historical literature, its preparation is rooted in the broader development of methods for the functionalization of thiazole heterocycles. The synthesis of related structures, such as 4-(hydroxymethyl)thiazole, and their subsequent etherification are logical extensions of established synthetic methodologies.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives can be approached through several strategic routes. A common and effective method involves the construction of a thiazole ring already bearing the desired methoxymethyl substituent or a precursor that can be readily converted to it.

One documented pathway involves the synthesis of a more complex derivative, Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate, which contains the core this compound structure. This synthesis provides a detailed experimental protocol that can be adapted for the preparation of other similar structures.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from readily available starting materials to construct the functionalized thiazole ring.

Caption: Synthetic workflow for a this compound derivative.

Experimental Protocols

The following experimental protocols are based on the synthesis of key intermediates containing the this compound scaffold.[2]

1. Synthesis of Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate [2]

-

Materials: 4-Chloro-thiobenzamide, α-chlorodiketo derivative (structure not specified in the source), absolute ethanol.

-

Procedure: 4-Chloro-thiobenzamide (3.420 g, 20 mmol) and the α-chlorodiketo derivative (5.00 g, 27.7 mmol) are added to absolute ethanol (50 mL). The reaction mixture is heated under reflux for 24 hours. The solvent is then removed under reduced pressure, and the solid residue is partitioned between ethyl acetate (10 mL) and water (10 mL). The organic layer is separated and dried over anhydrous magnesium sulfate. The resulting solid product is purified by crystallization from ethanol.

-

Yield: 90%

-

Melting Point: 112-113 °C

2. Synthesis of 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acid [2]

-

Materials: Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate, Sodium hydroxide (NaOH), ethanol, water.

-

Procedure: NaOH (4.00 g, 100 mmol) is added to a solution of the methyl ester (6.237 g, 21 mmol) in ethanol (40 mL) and water (5 mL). The reaction mixture is heated under reflux for 5 hours and then allowed to cool to room temperature. The solid is filtered and dried.

-

Yield: 83.7%

-

Melting Point: 197-199 °C (decomposition)

3. Synthesis of 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carbonyl Chloride [2]

-

Materials: 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acid, thionyl chloride.

-

Procedure: The crude carboxylic acid derivative (4.88 g, 17.24 mmol) is heated under reflux with thionyl chloride (25 mL) for 6 hours. The excess thionyl chloride is evaporated under reduced pressure to yield the carbonyl chloride.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for the synthesized this compound derivatives as reported in the literature.[2]

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate | C₁₃H₁₂ClNO₃S | 297.76 | 112-113 | 90 |

| 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acid | C₁₂H₁₀ClNO₃S | 283.73 | 197-199 (dec.) | 83.7 |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| Methyl 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate | (CDCl₃) 7.82 (d, J = 7 Hz, 2H), 7.31 (d, J = 7 Hz, 2H), 4.84 (s, 2H), 3.82 (s, 3H), 3.45 (s, 3H) | (CDCl₃) 169.2, 161.4, 160.0, 137.1, 130.9, 129.0, 128.0, 124.0, 67.9, 58.8, 52.3 | 298 (MH⁺, 60), 300 (MH⁺, 18) |

| 2-(4-Chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylic acid | (DMSO) 7.91 (d, J = 7.5 Hz, 2H), 7.50 (d, J = 7.5 Hz, 2H), 5.8 (brs, 1H), 4.76 (s, 2H), 3.33 (s, 3H) | (DMSO) 168.4, 163.0, 159.6, 136.8, 131.8, 130.2, 129.0, 127.4, 67.7, 58.8 | 284 (MH⁺, 100), 286 (MH⁺, 39) |

Logical Relationships in Synthesis

The synthesis of these this compound derivatives follows a logical progression of standard organic reactions. The relationships between the key steps can be visualized as follows:

Caption: Logical flow of the synthetic sequence.

Applications in Drug Development

While specific applications of this compound as a standalone therapeutic agent are not widely reported, its role as a synthetic intermediate is crucial. The ability to introduce the methoxymethyl group at the 4-position provides a handle for further molecular elaboration. This is particularly relevant in the synthesis of complex molecules where fine-tuning of steric and electronic properties is necessary for optimizing biological activity. The development of novel anticancer agents, for instance, often involves the systematic modification of a lead compound, and intermediates like the ones described here are invaluable for creating a library of analogs for structure-activity relationship (SAR) studies.[3]

Conclusion

This compound and its derivatives represent an important class of compounds within the broader family of thiazoles. Although their early history is not well-defined, the synthetic methodologies for their preparation are well-established and rely on fundamental principles of heterocyclic chemistry. The detailed experimental protocols and characterization data provided in this guide offer a valuable resource for researchers engaged in the synthesis of novel thiazole-containing molecules. The strategic importance of these compounds as versatile intermediates in drug discovery underscores the continuing relevance of thiazole chemistry in the quest for new and effective therapeutic agents.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methoxymethyl)thiazole Structural Analogs and Derivatives as Potent Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-(methoxymethyl)thiazole, with a primary focus on the class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART). These compounds have emerged as potent inhibitors of tubulin polymerization, demonstrating significant promise as anticancer agents. This document details their synthesis, biological evaluation, structure-activity relationships (SAR), and mechanism of action, supported by experimental protocols and data visualizations.

Introduction to this compound and its Analogs

The thiazole ring is a key heterocyclic motif present in numerous biologically active compounds and approved drugs[1][2][3]. Modifications of the thiazole scaffold have led to the discovery of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][4]. The this compound core serves as a foundational structure for the development of more complex derivatives. A particularly successful approach has been the structural modification of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), which has led to the discovery of the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART)[5][6][7]. These compounds exhibit significantly improved antiproliferative activity against various cancer cell lines, with potencies reaching the low nanomolar range[5][6].

The SMART Compounds: A Prominent Class of this compound Derivatives

The general structure of the SMART compounds consists of three key aromatic rings (A, B, and C) and a linker group. The core "B" ring is a thiazole, derived from a thiazolidine precursor. The "A" and "C" rings are substituted phenyl groups, and the linker is typically a carbonyl group.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on the SMART compounds, focusing on modifications of the "A", "B", and "C" rings, as well as the linker.

-

"A" Ring Modifications: Variations in the substituents on the "A" ring (the 2-aryl group of the thiazole) have a significant impact on anticancer potency.

-

"B" Ring and Linker Modifications: The thiazole "B" ring and the carbonyl linker have been shown to be crucial for high potency. Replacement of the thiazole with an oxazole or oxazoline ring, or modification of the carbonyl linker, generally leads to a decrease in activity.

-

"C" Ring Modifications: The substitution pattern on the "C" ring (the benzoyl group at the 4-position of the thiazole) is a critical determinant of activity. A 3,4,5-trimethoxyphenyl "C" ring has been identified as optimal for potent inhibition of cancer cell growth[5].

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of a range of SMART compounds and their analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: SAR of "C" Ring Modifications in SMART Compounds [5]

| Compound | "C" Ring Substituent | Average IC50 (nM) against a panel of cancer cell lines |

| 8f | 3,4,5-trimethoxyphenyl | 41 |

| 8g | 3,5-dimethoxyphenyl | 250 |

| 8h | 4-methoxyphenyl | >1000 |

| 8i | 3,4-dimethoxyphenyl | >1000 |

| 8j | phenyl | >1000 |

Table 2: SAR of "B" Ring and Linker Modifications

| Compound | "B" Ring | Linker | Average IC50 (µM) against a panel of cancer cell lines |

| 1 | 2,4-thiazole | C=O | 0.043 |

| 11a | 2,4-oxazoline | C=O | 1.1 |

| 12 | 2,4-oxazole | C=O | 0.6 |

| 13a | 2,4-thiazole | syn-C=N-OH | 0.1 |

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for the anticancer activity of SMART compounds is the inhibition of tubulin polymerization[5][6][7]. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including mitosis. By binding to the colchicine-binding site on β-tubulin, SMART compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway

The inhibition of tubulin polymerization by SMART compounds triggers a cascade of downstream events culminating in apoptotic cell death.

Caption: Signaling pathway of SMART compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of SMART Compounds

The general synthetic route for the SMART compounds is a multi-step process that begins with the formation of a thiazolidine ring, followed by modifications to introduce the desired "A" and "C" ring substituents and the carbonyl linker.

References

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Disubstituted thiazoles as multitargated bioactive molecules | CoLab [colab.ws]

The Pivotal Role of 4-(Methoxymethyl)thiazole in Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Among the vast array of thiazole derivatives, 4-(methoxymethyl)thiazole has emerged as a particularly valuable building block, offering a versatile handle for the synthesis of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Synthesis of this compound

The most prominent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable starting material would be 1-chloro-3-methoxyacetone, which reacts with thioformamide to yield the target compound.

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

-

1-chloro-3-methoxyacetone

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.1 equivalents) in ethanol.

-

To this solution, add 1-chloro-3-methoxyacetone (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the Hantzsch Thiazole Synthesis:

Caption: General workflow of the Hantzsch synthesis for this compound.

Chemical Reactivity and Properties

The reactivity of the thiazole ring is influenced by the electronegativity of the nitrogen and sulfur atoms. The C2 position is the most acidic and susceptible to deprotonation by strong bases like organolithium reagents.[2] The methoxymethyl group at the 4-position offers additional synthetic handles. The ether linkage can be cleaved under acidic conditions to reveal a hydroxymethyl group, which can be further functionalized.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | - Thiazole ring protons (δ 7.0-9.0 ppm) - Methylene protons (-CH₂-) adjacent to the ether oxygen (δ 4.0-4.5 ppm) - Methyl protons (-OCH₃) of the methoxy group (δ 3.0-3.5 ppm) |

| ¹³C NMR | - Thiazole ring carbons (δ 110-160 ppm) - Methylene carbon (-CH₂-) (δ 60-70 ppm) - Methyl carbon (-OCH₃) (δ 50-60 ppm) |

| IR Spectroscopy (cm⁻¹) | - C-H stretching (aromatic and aliphatic) - C=N and C=C stretching of the thiazole ring - C-O-C stretching of the ether linkage |

| Mass Spectrometry (m/z) | - Molecular ion peak corresponding to the molecular weight of C₅H₇NOS. |

Role in Drug Discovery and Development

The thiazole scaffold is a key component in numerous clinically approved drugs and investigational compounds. Its ability to act as a bioisostere for other functional groups and its involvement in crucial binding interactions make it a valuable motif in drug design.

Thiazole Derivatives as Tubulin Polymerization Inhibitors

A significant area of research focuses on thiazole derivatives as potent anticancer agents that target tubulin polymerization.[5][6][7] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain 4-substituted thiazole derivatives, often referred to as SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) compounds, have shown remarkable activity in this regard.[8] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.

Signaling Pathway of Tubulin Polymerization Inhibition:

Caption: Mechanism of action of thiazole-based tubulin polymerization inhibitors.

Table 2: Biological Activity of Selected Thiazole-Based Tubulin Inhibitors

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| SMART Compound (8f) | Melanoma (A375) | 0.021 - 0.071 | [9] |

| Thiazole-naphthalene derivative (5b) | Breast Cancer (MCF-7) | 0.48 ± 0.03 | [7] |

| Thiazole-2-acetamide derivative (10a) | Tubulin Polymerization | 2.69 | [5] |

Role in the Synthesis of Marketed Drugs

4-Substituted thiazole derivatives are crucial intermediates in the synthesis of several marketed drugs. A notable example is Mirabegron , a β₃-adrenergic agonist used to treat overactive bladder.[10] The synthesis of Mirabegron involves a key step where a 2-aminothiazole derivative is coupled with another fragment to construct the final drug molecule. The 4-position of the thiazole ring in the intermediate is often substituted to facilitate the synthesis and modulate the pharmacological properties of the final compound.

Synthetic Workflow for a Thiazole-Containing Drug:

Caption: A generalized workflow for the synthesis of a drug containing a 4-substituted thiazole moiety.

Conclusion

This compound and its closely related derivatives represent a class of highly versatile and valuable building blocks in heterocyclic and medicinal chemistry. Their straightforward synthesis via the Hantzsch reaction, coupled with the diverse reactivity of the thiazole ring and the methoxymethyl substituent, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The proven success of thiazole-containing compounds, particularly as tubulin polymerization inhibitors and in the structure of marketed drugs like Mirabegron, underscores the continued importance of exploring the full potential of this remarkable heterocyclic scaffold. As research in drug discovery continues to evolve, the strategic application of this compound is poised to contribute significantly to the development of the next generation of innovative medicines.

References

- 1. synarchive.com [synarchive.com]

- 2. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 3. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylthiazole(693-95-8) 1H NMR [m.chemicalbook.com]

- 5. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mirabegron, a β₃-adrenoceptor agonist for the potential treatment of urinary frequency, urinary incontinence or urgency associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(methoxymethyl)thiazole derivatives, a class of compounds with significant potential in medicinal chemistry. The thiazole scaffold is a prominent feature in numerous biologically active molecules, and the introduction of a methoxymethyl group at the 4-position offers opportunities for modulating physicochemical properties and exploring structure-activity relationships (SAR).[1][2][3][4][5] This guide covers synthetic strategies, experimental procedures, and the biological context for the development of these promising compounds.

Introduction to this compound Derivatives in Medicinal Chemistry

Thiazole-containing compounds are integral to many natural products and synthetic drugs, exhibiting a wide range of therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer activities.[2][3][5][6] The thiazole ring serves as a versatile scaffold in drug design due to its unique electronic properties and ability to form key interactions with biological targets.[5] Modifications to the thiazole core, such as the introduction of a 4-(methoxymethyl) substituent, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies and Protocols

The synthesis of this compound derivatives can be approached through various established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[7] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a key starting material is a ketone bearing a methoxymethyl group adjacent to a halogenated carbon.

A general synthetic workflow for obtaining this compound derivatives is outlined below.

References

- 1. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 4. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and antimicrobial activity of some thiazole derivatives [ejchem.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(Methoxymethyl)thiazole Analogs in the Synthesis of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthesis and application of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds, a class of potent anticancer agents. These compounds, which are structurally related to the 4-(methoxymethyl)thiazole core, have demonstrated significant antiproliferative activity against various cancer cell lines, operating through the inhibition of tubulin polymerization.

Introduction

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have been developed as potent anticancer agents, evolving from structural modifications of the lead compound 2-arylthiazolidine-4-carboxylic acid amides (ATCAA).[1][2][3] These compounds have shown a significant improvement in antiproliferative activity, with IC50 values shifting from the micromolar to the low nanomolar range against melanoma and prostate cancer cell lines.[1][2][3] The core structure, featuring a thiazole ring, is a versatile scaffold in medicinal chemistry, known to be present in various compounds with diverse biological activities, including anticancer effects.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

Preliminary studies indicate that the anticancer activity of SMART compounds is exerted through the inhibition of tubulin polymerization.[1][2][3] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. By inhibiting tubulin polymerization, SMART compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4] This mechanism is shared by other successful anticancer drugs, such as paclitaxel and the vinca alkaloids.

References

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. mdpi.com [mdpi.com]

Application of "4-(Methoxymethyl)thiazole" in antimicrobial drug discovery

Application Note

Topic: Antimicrobial Potential of Thiazole Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse range of biological activities.[1] Thiazole derivatives have demonstrated potent antibacterial and antifungal properties, making them a promising class of compounds for antimicrobial drug discovery. This document provides an overview of the application of thiazole derivatives in this field, including their synthesis, mechanism of action, and antimicrobial efficacy, supported by experimental protocols and quantitative data.

Note: While this document focuses on the broader class of thiazole derivatives, specific data for "4-(Methoxymethyl)thiazole" is limited in the current scientific literature. The information presented herein is based on studies of various substituted thiazole compounds.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have exhibited a wide spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial potency is often influenced by the nature and position of substituents on the thiazole ring.

Antibacterial Activity

Numerous studies have reported the significant antibacterial activity of thiazole derivatives against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Bacterial Strains

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Catechol-derived thiazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 2 | [2] |

| 2-Phenylacetamido-thiazole derivatives | Escherichia coli | 1.56 - 6.25 | [1] |

| 2-Phenylacetamido-thiazole derivatives | Pseudomonas aeruginosa | 1.56 - 6.25 | [1] |

| 2-Phenylacetamido-thiazole derivatives | Bacillus subtilis | 1.56 - 6.25 | [1] |

| 2-Phenylacetamido-thiazole derivatives | Staphylococcus aureus | 1.56 - 6.25 | [1] |

| Bisthiazolyl hydrazones | Streptococcus pneumoniae | 0.03 - 0.06 | [1] |

| Bisthiazolyl hydrazones | Bacillus subtilis | 0.06 | [1] |

| Bisthiazolyl hydrazones | Klebsiella pneumoniae | 0.03 | [1] |

| 2,5-Dichloro thienyl-substituted thiazoles | Staphylococcus aureus | 6.25 - 12.5 | [1] |

| 2,5-Dichloro thienyl-substituted thiazoles | Escherichia coli | 6.25 - 12.5 | [1] |

| 2,5-Dichloro thienyl-substituted thiazoles | Klebsiella pneumoniae | 6.25 - 12.5 | [1] |

| 2,5-Dichloro thienyl-substituted thiazoles | Pseudomonas aeruginosa | 6.25 - 12.5 | [1] |

| Heteroaryl(aryl) thiazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.23 - 0.7 | [3] |

| Heteroaryl(aryl) thiazole derivatives | Pseudomonas aeruginosa | 0.23 - 0.7 | [3] |

| Heteroaryl(aryl) thiazole derivatives | Escherichia coli | 0.23 - 0.7 | [3] |

Antifungal Activity

Certain thiazole derivatives have also demonstrated promising activity against fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Fungal Strains

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Bisthiazolyl hydrazones | Aspergillus fumigatus | 0.03 - 0.12 | [1] |

| 2,5-Dichloro thienyl-substituted thiazoles | Aspergillus fumigatus | 6.25 - 12.5 | [1] |

| 2,5-Dichloro thienyl-substituted thiazoles | Aspergillus flavus | 6.25 - 12.5 | [1] |

| 2,5-Dichloro thienyl-substituted thiazoles | Penicillium marneffei | 6.25 - 12.5 | [1] |

| 2,5-Dichloro thienyl-substituted thiazoles | Trichophyton mentagrophytes | 6.25 - 12.5 | [1] |